molecular formula C21H26N4O B10918407 1,6-dimethyl-N-{1-[4-(propan-2-yl)phenyl]propyl}-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1,6-dimethyl-N-{1-[4-(propan-2-yl)phenyl]propyl}-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10918407
M. Wt: 350.5 g/mol
InChI Key: IVGMEENDVZVMIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~4~-[1-(4-ISOPROPYLPHENYL)PROPYL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound belonging to the class of pyrazolopyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[1-(4-ISOPROPYLPHENYL)PROPYL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of a pyrazole derivative with a pyridine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N~4~-[1-(4-ISOPROPYLPHENYL)PROPYL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

N~4~-[1-(4-ISOPROPYLPHENYL)PROPYL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N4-[1-(4-ISOPROPYLPHENYL)PROPYL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-[1-(4-ISOPROPYLPHENYL)PROPYL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique pyrazolopyridine structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H26N4O

Molecular Weight

350.5 g/mol

IUPAC Name

1,6-dimethyl-N-[1-(4-propan-2-ylphenyl)propyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H26N4O/c1-6-19(16-9-7-15(8-10-16)13(2)3)24-21(26)17-11-14(4)23-20-18(17)12-22-25(20)5/h7-13,19H,6H2,1-5H3,(H,24,26)

InChI Key

IVGMEENDVZVMIB-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)C(C)C)NC(=O)C2=C3C=NN(C3=NC(=C2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.